N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the furan ring, along with the sulfonamide group, makes this compound particularly interesting for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2,5-dimethylfuran, which is then reacted with an appropriate aldehyde to form the intermediate compound. This intermediate is further reacted with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the furan ring can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-chloro-2-methylbenzenesulfonamide
- N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-bromo-2-methylbenzenesulfonamide
Uniqueness
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and increase its binding affinity to certain molecular targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4S/c1-9-6-12(16)4-5-15(9)22(19,20)17-8-14(18)13-7-10(2)21-11(13)3/h4-7,14,17-18H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVCVTHPLGITAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.